Efavirenz amino alcohol methyl carbamate

説明

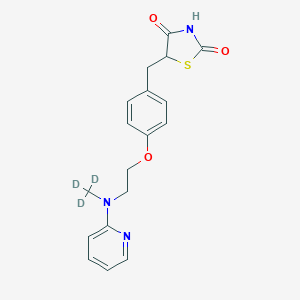

Efavirenz amino alcohol methyl carbamate is an impurity standard of Efavirenz . Efavirenz falls under the class of drugs known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is an HIV medication that inhibits viral replication by targeting reverse transcriptase .

Synthesis Analysis

A concise flow synthesis of efavirenz provides rac-Efavirenz with an overall yield of 45%. This synthesis relies on the efficient copper-catalyzed formation of an aryl isocyanate and a subsequent intramolecular cyclization to install the carbamate core of Efavirenz in one step . Another synthesis method involves the reduction of the nitro group to aniline, which is then treated with 4-nitrophenyl chloroformate in the presence of KHCO3 to obtain efavirenz .Molecular Structure Analysis

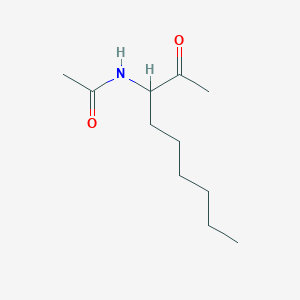

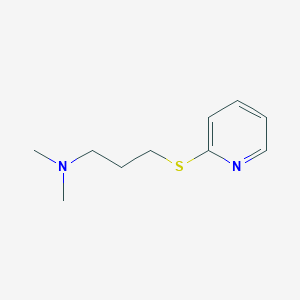

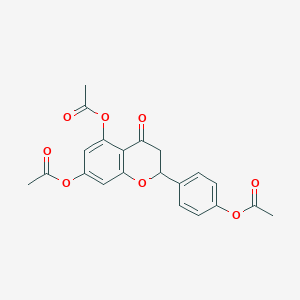

The molecular structure of efavirenz amino alcohol methyl carbamate is (S)-methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl carbamate .Chemical Reactions Analysis

The hydrolysis of efavirenz involves the ionization of the amine of the carbamate, which inhibits the base-catalyzed hydrolysis of efavirenz .Physical And Chemical Properties Analysis

The molecular weight of efavirenz amino alcohol methyl carbamate is 347.71 g/mol .科学的研究の応用

Hydrolysis Research

Efavirenz amino alcohol methyl carbamate has been used in studies to determine the kinetics and mechanism of hydrolysis . The degradation of efavirenz followed apparent first-order kinetics over the pH range of 0.6 to 12.8 at 60°C . The degradation route was confirmed with spiking experiments with an authentic sample of the amino alcohol indicating that the carbamate hydrolysis pathway was the predominant reaction throughout the pH range studied .

Pharmaceutical Analytical Impurity

This compound is used as a reference standard in pharmaceutical analytical impurity studies . It’s supplied with a Certificate of Analysis and analytical data .

Chemical Synthesis

Efavirenz amino alcohol methyl carbamate is used in chemical synthesis . It’s a valuable intermediate in the synthesis of various other compounds .

Pesticide Residue Analysis

Carbamate compounds, including SD 573 methyl carbamate, are often used in pesticide residue analysis . They are systematically analyzed by ultra-high performance liquid chromatography–quadrupole-linear ion trap mass spectrometry in both multiple reaction monitoring (MRM) and enhanced product ion (EPI) scan modes .

Isocyanate Synthesis

Carbamates, including SD 573 methyl carbamate, are used in the synthesis of isocyanates . Isocyanates are valuable intermediates in the fine organic synthesis of pesticides and other biologically active substances .

Microbial Degradation Studies

Carbamate compounds are used in studies exploring microbial degradation . These studies reveal certain conserved themes in metabolic pathways like the enzymatic hydrolysis of the carbamate ester or amide linkage .

作用機序

Target of Action

The primary target of Efavirenz amino alcohol methyl carbamate is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus-1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it is responsible for transcribing the viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

Efavirenz amino alcohol methyl carbamate acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to the active site of the reverse transcriptase enzyme, blocking its RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication . This interaction involves unique steric interactions .

Biochemical Pathways

By inhibiting the reverse transcriptase enzyme, Efavirenz amino alcohol methyl carbamate prevents the transcription of HIV-1 viral RNA into DNA, thus blocking the integration of the viral DNA into the host cell’s genome . This effectively halts the replication of the virus and its subsequent spread to other cells.

Result of Action

The inhibition of the reverse transcriptase enzyme by Efavirenz amino alcohol methyl carbamate results in a decrease in the replication of HIV-1, thereby reducing the viral load in the body . This can lead to an improvement in the immune response and a delay in the progression of HIV infection.

Action Environment

The action, efficacy, and stability of Efavirenz amino alcohol methyl carbamate can be influenced by various environmental factors. For instance, harsh conditions may lead to the formation of derivatives of the drug . Additionally, the presence of certain genetic polymorphisms can affect the drug’s pharmacokinetics and, consequently, its efficacy .

Safety and Hazards

特性

IUPAC Name |

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAOBYESJHWBW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211563-40-5 | |

| Record name | Efavirenz amino alcohol methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)